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Cevoglitazar: Technical Support Center
Disclaimer: Cevoglitazar is a dual PPARα/γ agonist whose clinical development was

discontinued in 2008. As a result, there is a lack of long-term clinical trial data in humans. The

information provided here is based on available preclinical studies and data from other drugs in

the "glitazar" class. This document is intended for research and informational purposes only

and should not be interpreted as clinical guidance.

Frequently Asked Questions (FAQs)
Q1: What is Cevoglitazar and what is its mechanism of action?

Cevoglitazar is an investigational drug that acts as a dual agonist for the peroxisome

proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) subtypes.[1] PPARs are

nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[2]

PPARα activation primarily influences lipid metabolism, leading to increased fatty acid

oxidation and a reduction in triglycerides.

PPARγ activation is mainly involved in enhancing insulin sensitivity and promoting glucose

uptake.[3]

By activating both receptors, Cevoglitazar was developed with the therapeutic goal of

simultaneously addressing hyperglycemia and dyslipidemia, which are common in type 2
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diabetes.[4]

Q2: Why was the clinical development of Cevoglitazar discontinued?

The specific reasons for the discontinuation of Cevoglitazar's development by Novartis in 2008

have not been publicly disclosed. However, it is important to note that several other dual

PPARα/γ agonists (glitazars) were also halted during clinical development due to safety

concerns.[5]

Q3: What are the potential long-term effects and safety concerns associated with the "glitazar"

class of drugs?

While specific long-term data for Cevoglitazar is unavailable, the "glitazar" class of dual

PPARα/γ agonists has been associated with a range of adverse effects in clinical trials, leading

to the discontinuation of several compounds. Researchers should be aware of these potential

class-effects, which include:

Cardiovascular Risks: Some glitazars have been linked to an increased risk of ischemic

events and congestive heart failure.

Fluid Retention and Edema: A common side effect associated with PPARγ activation is fluid

retention, which can lead to peripheral edema.

Weight Gain: PPARγ agonists can also induce weight gain.

Renal Effects: Increases in plasma creatinine have been observed with some dual PPAR

agonists.

Carcinogenicity: Concerns about potential carcinogenicity in rodents have been raised for

some compounds in this class.

It is crucial to emphasize that these are general concerns for the drug class, and the specific

safety profile of Cevoglitazar in humans has not been established.

Q4: What were the key findings from preclinical studies of Cevoglitazar?
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Preclinical studies in animal models of obesity and insulin resistance provided initial proof-of-

concept for Cevoglitazar's dual-action mechanism.

In leptin-deficient ob/ob mice, Cevoglitazar demonstrated a dose-dependent reduction in

food intake and body weight. It also normalized plasma glucose and insulin levels and

reduced free fatty acids and triglycerides.

In obese cynomolgus monkeys, treatment with Cevoglitazar for four weeks resulted in

lowered food intake and body weight in a dose-dependent manner. Additionally, it reduced

fasting plasma insulin and, at the highest dose, decreased hemoglobin A1c levels.

These preclinical findings suggested that Cevoglitazar had the potential to improve glycemic

control and metabolic parameters while also beneficially affecting energy balance.

Data from Preclinical Studies
Table 1: Effects of Cevoglitazar in Preclinical Models
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Parameter
Animal
Model

Treatment
Group

Dosage Duration
Key
Findings

Food Intake

& Body

Weight

ob/ob Mice Cevoglitazar
0.5, 1, or 2

mg/kg
18 days

Acute and

sustained,

dose-

dependent

reduction

Plasma

Glucose &

Insulin

ob/ob Mice Cevoglitazar 0.5 mg/kg 7 days
Normalization

of levels

Plasma Free

Fatty Acids &

Triglycerides

ob/ob Mice Cevoglitazar
0.5, 1, or 2

mg/kg
18 days

Dose-

dependent

reduction

Food Intake

& Body

Weight

Cynomolgus

Monkeys
Cevoglitazar

50 and 500

µg/kg
4 weeks

Dose-

dependent

reduction

Fasting

Plasma

Insulin

Cynomolgus

Monkeys
Cevoglitazar

50 and 500

µg/kg
4 weeks Reduction

Hemoglobin

A1c

Cynomolgus

Monkeys
Cevoglitazar 500 µg/kg 4 weeks

0.4%

reduction

Experimental Protocols
Methodology for Preclinical Efficacy Studies in ob/ob Mice

Animal Model: Leptin-deficient ob/ob mice were used as a model for obesity and insulin

resistance.

Acclimatization: Animals were allowed to acclimatize to the housing conditions for a specified

period before the experiment.

Grouping: Mice were randomly assigned to different treatment groups: vehicle control and

Cevoglitazar at doses of 0.5, 1, or 2 mg/kg.
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Drug Administration: Cevoglitazar or vehicle was administered daily for 18 days.

Monitoring: Food intake and body weight were measured daily.

Blood Sampling: Blood samples were collected at baseline and at specified time points (e.g.,

day 7 and day 18) for the analysis of plasma glucose, insulin, free fatty acids, and

triglycerides.

Data Analysis: Statistical analysis was performed to compare the treatment groups with the

vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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